N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine
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Overview
Description
Scientific Research Applications
Protein Modification and Enzymatic Activity
Research into the modification of tyrosine residues in proteins and the role of enzymes such as tyrosinase offers insights into the potential application of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in studying protein structure and function. Tyrosinase, for example, is known for its role in the hydroxylation of monophenols and the oxidation of diphenols to quinones, processes fundamental to melanin synthesis in humans (Min et al., 2019). Understanding the interaction between such enzymes and modified tyrosine residues could shed light on various biochemical pathways and disease mechanisms.
Oxidative Stress and Cellular Damage
The study of tyrosine modifications, such as nitration and sulfation, under conditions of oxidative stress, highlights the potential of N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in investigating cellular damage and defense mechanisms. The incorporation of modified tyrosine residues into proteins can alter their conformation and function, impacting cellular health and disease states (Tyminski et al., 2021). This area of research is particularly relevant to understanding the molecular basis of aging and the development of therapeutic strategies against oxidative damage.
Therapeutic Potential
The modification of tyrosine residues has been explored for therapeutic applications, including the treatment of metabolic disorders and the modulation of enzyme activity. For instance, the management of Tyrosinemia type 1, a rare metabolic disease, has been revolutionized by the use of drugs that interact with tyrosine pathways, demonstrating the importance of tyrosine modifications in developing novel treatments (van Ginkel et al., 2019).
Biomolecular Targets and Drug Development
The search for potent inhibitors of tyrosinase, an enzyme linked to pigmentation disorders, has highlighted the role of certain tyrosine derivatives in modulating enzyme activity. Such research points to the potential of compounds like N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine in the development of skin care products and treatments for pigmentation abnormalities (Orhan & Khan, 2014).
Safety And Hazards
properties
CAS RN |
34393-22-1 |
---|---|
Product Name |
N-(1-Deoxy-D-fructos-1-yl)-L-tyrosine |
Molecular Formula |
C15H21NO8 |
Molecular Weight |
343.332 |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C15H21NO8/c17-7-12(20)14(22)13(21)11(19)6-16-10(15(23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-14,16-18,20-22H,5-7H2,(H,23,24)/t10-,12+,13+,14+/m0/s1 |
InChI Key |
WWTFANNQTZSANT-IGHBBLSQSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O |
synonyms |
(S)-1-[[1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-deoxy-D-fructose; D-1-[(L-α-Carboxy-p-hydroxyphenethyl)amino]-1-deoxy-fructose |
Origin of Product |
United States |
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